2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
Description
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is a synthetic carbamate derivative characterized by a pyridin-3-yl core substituted at the 2-position with a pyrrolidin-1-yl group and at the 3-position with a trifluoroethyl carbamate moiety.
The trifluoroethyl group is electron-withdrawing, which could influence the compound’s reactivity and pharmacokinetic properties.
Properties
Molecular Formula |
C12H14F3N3O2 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)8-20-11(19)17-9-4-3-5-16-10(9)18-6-1-2-7-18/h3-5H,1-2,6-8H2,(H,17,19) |
InChI Key |
UPHXCQJFXNGOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate typically involves the following steps:
-
Formation of the Pyrrolidine Derivative: : The initial step involves the preparation of the pyrrolidine derivative. This can be achieved by reacting pyridine-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Oxidation and Reduction: The pyridine and pyrrolidine rings can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction: Reduced forms of the pyridine or pyrrolidine rings.
Hydrolysis: Formation of the corresponding amine and alcohol.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate serves as a versatile building block for synthesizing more complex molecules. Its trifluoroethyl group enhances lipophilicity and stability, making it suitable for exploring novel chemical reactions and developing advanced materials .
Biology
The compound is utilized in biological research as a probe for studying enzyme interactions and receptor binding. Its structural features allow it to interact effectively with biological macromolecules, thereby facilitating investigations into biochemical pathways and molecular mechanisms . Notably, it has been identified as an antagonist at calcitonin gene-related peptide (CGRP) receptors, which are implicated in neurogenic inflammation and migraine pathophysiology.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways positions it as a promising candidate for drug development targeting various diseases. Research indicates that it may provide benefits in treating conditions characterized by excessive CGRP activity, such as migraines and inflammatory disorders .
Industry
In the industrial sector, 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is employed in the development of specialty chemicals and advanced materials. Its unique properties facilitate the creation of polymers and coatings with enhanced performance characteristics .
Summary of Applications
| Field | Application |
|---|---|
| Chemistry | Building block for complex molecule synthesis; exploration of new chemical reactions |
| Biology | Probe for enzyme interactions; receptor binding studies; potential CGRP antagonist |
| Medicine | Drug development candidate; therapeutic applications in migraines and inflammatory conditions |
| Industry | Development of specialty chemicals; advanced materials like polymers and coatings |
Case Studies
- CGRP Receptor Antagonism : Research studies have demonstrated that 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate effectively inhibits CGRP receptor activity in vitro, suggesting its potential use in migraine therapy .
- Synthetic Versatility : In synthetic organic chemistry, this compound has been used as a precursor in the synthesis of various derivatives that exhibit enhanced pharmacological properties .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine and pyridine rings can facilitate interactions with hydrophobic and aromatic regions of the target molecules.
Comparison with Similar Compounds
Structural Analog: 2,2,2-Trifluoroethyl N-[6-(Methylsulfonyl)-3-Pyridinyl]Carbamate (CAS 1251924-34-1)
Key Differences :
- Substituent Position : The methylsulfonyl group is located at the 6-position of the pyridine ring instead of the 2-position pyrrolidinyl group.
- Molecular Formula : C₁₀H₁₀F₃N₂O₄S (vs. C₁₂H₁₃F₃N₃O₂ for the target compound, inferred from analogs).
- Impact: The sulfonyl group increases polarity and solubility but may reduce membrane permeability.
Structural Analog: 2,2,2-Trifluoroethyl N-[2-(4-Methoxyphenyl)-2-(Pyrrolidin-1-yl)Ethyl]Carbamate (CAS 872103-75-8)
Key Differences :
Examples :
- Pyridin-2-ylmethyl-carbamic acid cyclopentyl ester (trifluoroacetic acid salt).
- Pyridin-3-ylmethyl and 4-ylmethyl analogs.
Key Differences : - Substituent Position : Pyridine nitrogen at 2-, 3-, or 4-positions.
- Impact : The 3-yl position (shared with the target compound) optimizes electronic effects for receptor binding, while 2- and 4-yl isomers may exhibit steric hindrance or reduced activity.
tert-Butyl (5,6-Dimethoxypyridin-2-yl)Methylcarbamate ()
Key Differences :
- Protecting Group : tert-Butyl instead of trifluoroethyl.
- Substituents : Dimethoxy groups at pyridine 5- and 6-positions.
- Impact : The tert-butyl group offers steric protection for the carbamate, enhancing stability but reducing electrophilicity. Dimethoxy groups could modulate electronic density on the pyridine ring.
Data Table: Comparative Analysis of Structural Analogs
*Inferred from structural analogs due to lack of direct data.
Research Findings and Implications
- Electronic Effects : The trifluoroethyl group in the target compound likely confers greater metabolic resistance compared to tert-butyl or methylsulfonyl analogs .
- Bioactivity : The pyrrolidinyl group’s basic nitrogen may enhance binding to targets like kinases or GPCRs, as seen in patented compounds .
- Solubility vs. Permeability : Sulfonyl and carboxylate groups (e.g., in salts) improve solubility but may limit cell permeability, whereas methoxy/pyrrolidine groups balance lipophilicity .
- Synthesis Challenges : Discontinuation of methylsulfonyl analogs underscores the importance of substituent selection for scalable synthesis.
Biological Activity
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts, particularly in drug development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C12H15ClF3N3O2 |
| Molecular Weight | 325.72 g/mol |
| CAS Number | 1311315-79-3 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of specific kinases, which are critical in cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate exhibit significant antitumor properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These effects are often mediated through the inhibition of key signaling pathways involved in tumor progression.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines and mediators, it could potentially mitigate inflammatory responses. This activity is particularly relevant for conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways within the microorganisms.
Case Studies
- Antitumor Efficacy : A study involving a series of pyridine derivatives demonstrated that compounds with structural similarities to 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted the importance of the trifluoroethyl group in enhancing cytotoxicity.
- Inflammation Model : In a murine model of acute inflammation, administration of similar carbamate derivatives resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via carbamate formation between 2,2,2-trifluoroethanol and a carbamoyl chloride derivative of 2-(pyrrolidin-1-yl)pyridin-3-amine. Base-catalyzed reactions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–5°C are typical to minimize side reactions . Yield optimization requires strict temperature control and inert atmospheres. Impurities often arise from incomplete amine activation or solvent residues, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for -CH2CF3, triplet; 19F NMR: δ ~-70 ppm) and pyrrolidine protons (δ ~1.8–2.2 ppm) .
- LC-MS : Verify molecular weight (calculated: ~318.27 g/mol) and detect hydrolysis products (e.g., free amine or trifluoroethanol derivatives) .
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Q. What structural features contribute to its reactivity and potential biological activity?
- Methodological Answer : The trifluoroethyl group enhances metabolic stability and lipophilicity (logP ~2.5 predicted), while the pyrrolidine-pyridine moiety provides a rigid, planar structure for potential target binding (e.g., enzyme active sites). The carbamate linkage is susceptible to enzymatic hydrolysis, which can be probed via stability studies in simulated physiological buffers (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies often arise from varying solvent systems (e.g., DMSO vs. aqueous buffers) or storage conditions. To address this:
- Perform controlled solubility assays using standardized solvents (e.g., USP methods).
- Use HPLC-UV to quantify degradation products under accelerated stability conditions (40°C/75% RH) .
- Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions that affect solubility .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified pyrrolidine or pyridine substituents?
- Methodological Answer :
- Analog Synthesis : Replace pyrrolidine with morpholine (as in ) or vary pyridine substituents (e.g., halogens, methoxy groups) to assess electronic effects.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models to correlate structural changes (e.g., trifluoroethyl vs. ethyl groups ) with potency.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent bulk and polarity .
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
- Methodological Answer : The flexible pyrrolidine ring and trifluoroethyl group can lead to disordered crystal structures . Mitigation strategies include:
- Growing crystals at low temperatures (-50°C) to reduce thermal motion.
- Using SHELXL for refinement, leveraging constraints for disordered regions .
- Employing synchrotron radiation for high-resolution data collection (<1.0 Å) to resolve fluorine atom positions .
Q. How can researchers design experiments to evaluate metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key foci: carbamate hydrolysis and pyrrolidine oxidation .
- Toxicogenomics : Use RNA-seq to identify differentially expressed genes (e.g., CYP450 isoforms) in hepatocyte models exposed to the compound .
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal incubations to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
